molecular formula C15H19IN4O2S B2585765 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1351584-65-0

1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2585765
CAS No.: 1351584-65-0
M. Wt: 446.31
InChI Key: ZNWGJBPJWJTVMN-UHFFFAOYSA-N
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Description

The compound 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a structurally complex indole derivative featuring:

  • A morpholino-2-oxoethyl group at the 1-position of the indole ring.
  • A carbamimidothioate group (thiourea derivative) at the 3-position.
  • A hydroiodide counterion, enhancing solubility in polar solvents.

For example, coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM) with thiourea derivatives could yield the carbamimidothioate moiety . The hydroiodide salt form suggests purification via acidification, a common step in isolating basic nitrogen-containing compounds.

Properties

IUPAC Name

[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S.HI/c16-15(17)22-13-9-19(12-4-2-1-3-11(12)13)10-14(20)18-5-7-21-8-6-18;/h1-4,9H,5-8,10H2,(H3,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWGJBPJWJTVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with a morpholine derivative in the presence of a suitable base.

    Formation of the Carbamimidothioate Group: The carbamimidothioate group is introduced by reacting the intermediate with thiocarbamoyl chloride under basic conditions.

    Hydroiodide Formation: The final step involves the addition of hydroiodic acid to form the hydroiodide salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Indole Derivatives

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name (Reference) Substituents (Indole Positions) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
Target Compound 1: Morpholino-oxoethyl; 3: Carbamimidothioate (HI salt) ~399.23 (calculated) ~1.2 6 Hydroiodide salt enhances solubility; thiourea group may improve receptor binding.
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide 1: Ethyl acetate; 3: Carbamimidoyl 216.9 0.8 4 Neutral acylguanidine; moderate lipophilicity.
1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione 1: Morpholino-dione 258.27 1.4 3 High XLogP3 suggests lipophilicity; dione structure limits solubility.
({1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide 1: 4-Cl-benzyl; 3: Sulfanyl-methanimidamide (HI salt) ~400 (estimated) ~2.0 4 Bulky 4-Cl-benzyl group; sulfanyl group may enhance metabolic stability.
Key Observations:
  • Solubility: The hydroiodide salt in the target compound and the analog from improves aqueous solubility compared to neutral derivatives like the morpholino-dione .
  • Lipophilicity: The target compound’s XLogP3 (~1.2) is lower than the morpholino-dione (1.4) and the 4-Cl-benzyl analog (~2.0), suggesting a balance between polar (thiourea, hydroiodide) and nonpolar (morpholino, indole) groups .
  • Bioactivity : Acylguanidines in exhibit kinase inhibition, implying that the thiourea group in the target compound may similarly target enzymes or receptors through hydrogen bonding .

Pharmacological Implications

  • Receptor Binding: The morpholino-oxoethyl group may mimic morpholine-containing drugs (e.g., kinase inhibitors), while the carbamimidothioate’s sulfur atom could enhance interactions with cysteine residues in target proteins .

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